Cas no 2168434-86-2 (2,6-diethylthieno2,3-dpyrimidine-4-carboxylic acid)

2,6-diethylthieno2,3-dpyrimidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2,6-diethylthieno2,3-dpyrimidine-4-carboxylic acid
- 2168434-86-2
- EN300-1267871
- 2,6-diethylthieno[2,3-d]pyrimidine-4-carboxylic acid
-
- インチ: 1S/C11H12N2O2S/c1-3-6-5-7-9(11(14)15)12-8(4-2)13-10(7)16-6/h5H,3-4H2,1-2H3,(H,14,15)
- InChIKey: LAGRMLTXRNTXPI-UHFFFAOYSA-N
- SMILES: S1C2C(=C(C(=O)O)N=C(CC)N=2)C=C1CC
計算された属性
- 精确分子量: 236.06194880g/mol
- 同位素质量: 236.06194880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 275
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.3Ų
- XLogP3: 3.1
2,6-diethylthieno2,3-dpyrimidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1267871-5.0g |
2,6-diethylthieno[2,3-d]pyrimidine-4-carboxylic acid |
2168434-86-2 | 5g |
$3562.0 | 2023-06-08 | ||
Enamine | EN300-1267871-500mg |
2,6-diethylthieno[2,3-d]pyrimidine-4-carboxylic acid |
2168434-86-2 | 500mg |
$1180.0 | 2023-10-02 | ||
Enamine | EN300-1267871-0.1g |
2,6-diethylthieno[2,3-d]pyrimidine-4-carboxylic acid |
2168434-86-2 | 0.1g |
$1081.0 | 2023-06-08 | ||
Enamine | EN300-1267871-1.0g |
2,6-diethylthieno[2,3-d]pyrimidine-4-carboxylic acid |
2168434-86-2 | 1g |
$1229.0 | 2023-06-08 | ||
Enamine | EN300-1267871-50mg |
2,6-diethylthieno[2,3-d]pyrimidine-4-carboxylic acid |
2168434-86-2 | 50mg |
$1032.0 | 2023-10-02 | ||
Enamine | EN300-1267871-5000mg |
2,6-diethylthieno[2,3-d]pyrimidine-4-carboxylic acid |
2168434-86-2 | 5000mg |
$3562.0 | 2023-10-02 | ||
Enamine | EN300-1267871-100mg |
2,6-diethylthieno[2,3-d]pyrimidine-4-carboxylic acid |
2168434-86-2 | 100mg |
$1081.0 | 2023-10-02 | ||
Enamine | EN300-1267871-10.0g |
2,6-diethylthieno[2,3-d]pyrimidine-4-carboxylic acid |
2168434-86-2 | 10g |
$5283.0 | 2023-06-08 | ||
Enamine | EN300-1267871-2500mg |
2,6-diethylthieno[2,3-d]pyrimidine-4-carboxylic acid |
2168434-86-2 | 2500mg |
$2408.0 | 2023-10-02 | ||
Enamine | EN300-1267871-10000mg |
2,6-diethylthieno[2,3-d]pyrimidine-4-carboxylic acid |
2168434-86-2 | 10000mg |
$5283.0 | 2023-10-02 |
2,6-diethylthieno2,3-dpyrimidine-4-carboxylic acid 関連文献
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
2,6-diethylthieno2,3-dpyrimidine-4-carboxylic acidに関する追加情報
Recent Advances in the Study of 2,6-Diethylthieno[2,3-d]pyrimidine-4-carboxylic Acid (CAS: 2168434-86-2)
2,6-Diethylthieno[2,3-d]pyrimidine-4-carboxylic acid (CAS: 2168434-86-2) is a thienopyrimidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structural uniqueness of this molecule, characterized by the presence of a thienopyrimidine core and carboxylic acid functionality, makes it a promising scaffold for the development of novel therapeutic agents.
Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of 2,6-diethylthieno[2,3-d]pyrimidine-4-carboxylic acid. One notable area of research involves its role as a modulator of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is implicated in various cancers. Preliminary in vitro and in vivo experiments have demonstrated that this compound exhibits potent inhibitory effects on cancer cell proliferation and induces apoptosis in a dose-dependent manner. These findings suggest its potential as a lead compound for the development of targeted cancer therapies.
In addition to its anticancer properties, 2,6-diethylthieno[2,3-d]pyrimidine-4-carboxylic acid has been investigated for its anti-inflammatory effects. Research indicates that this compound can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB signaling. This mechanism highlights its potential utility in treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Further studies are underway to optimize its pharmacokinetic properties and enhance its therapeutic efficacy.
The synthesis and structural modification of 2,6-diethylthieno[2,3-d]pyrimidine-4-carboxylic acid have also been explored to improve its bioactivity and selectivity. Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its derivatives, facilitating structure-activity relationship (SAR) studies. These efforts have led to the identification of analogs with enhanced potency and reduced off-target effects, paving the way for the development of next-generation therapeutics.
Despite these promising developments, challenges remain in translating the preclinical findings of 2,6-diethylthieno[2,3-d]pyrimidine-4-carboxylic acid into clinical applications. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive pharmacokinetic and toxicological studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the drug development process.
In conclusion, 2,6-diethylthieno[2,3-d]pyrimidine-4-carboxylic acid represents a versatile and pharmacologically active scaffold with significant potential in drug discovery. Ongoing research efforts are expected to further unravel its therapeutic applications and contribute to the development of innovative treatments for various diseases. The integration of multidisciplinary approaches, including medicinal chemistry, molecular biology, and computational modeling, will be crucial in harnessing the full potential of this compound.
2168434-86-2 (2,6-diethylthieno2,3-dpyrimidine-4-carboxylic acid) Related Products
- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)
- 1806815-63-3(2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine)
- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)
- 2323518-87-0(1-[3-(2,2,4-Trimethyl-3-oxopiperazin-1-yl)propanoyl]piperazine-2-carbonitrile)
- 862830-96-4(2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide)
- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)
- 2171272-05-0(2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid)
- 2764014-23-3((9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate)
- 1199815-10-5(2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate)
- 1021209-25-5(N-(3-Fluorophenyl)-3,4-dihydro-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide)




